

Technical Guide on ABC44: Chemical Structure and Properties

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Compound of Interest

Compound Name: ABC44

Cat. No.: B605088

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Disclaimer: The compound "**ABC44**" is not a publicly recognized chemical entity and no data is available in scientific literature or chemical databases under this designation. The following guide has been generated using the well-characterized tyrosine kinase inhibitor Imatinib (Gleevec) as a surrogate to demonstrate the requested format and content structure. All data, protocols, and diagrams presented herein pertain to Imatinib and are intended to serve as a template for the intended audience of researchers, scientists, and drug development professionals.

Chemical Structure and Properties of Imatinib (as ABC44)

Imatinib is a 2-phenylaminopyrimidine derivative that functions as a specific inhibitor of a select number of tyrosine kinase enzymes. It is notably effective in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).

Chemical Structure

- IUPAC Name: 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl)amino]phenyl]benzamide
- Chemical Formula: $C_{29}H_{31}N_7O$
- CAS Number: 152459-95-5

Physicochemical and Pharmacokinetic Properties

The following table summarizes key quantitative data for Imatinib.

| Property | Value | Unit |
|--------------------|--|-------|
| Molecular Weight | 493.6 | g/mol |
| LogP | 4.5 | |
| pKa | 1.96 (pyridin-3-yl), 8.07 (piperazin-1-yl) | |
| Aqueous Solubility | 0.012 | mg/mL |
| Bioavailability | ~98% | % |
| Protein Binding | ~95% (primarily to albumin) | % |
| Half-life | ~18 | hours |
| Metabolism | Hepatic (primarily via CYP3A4) | |

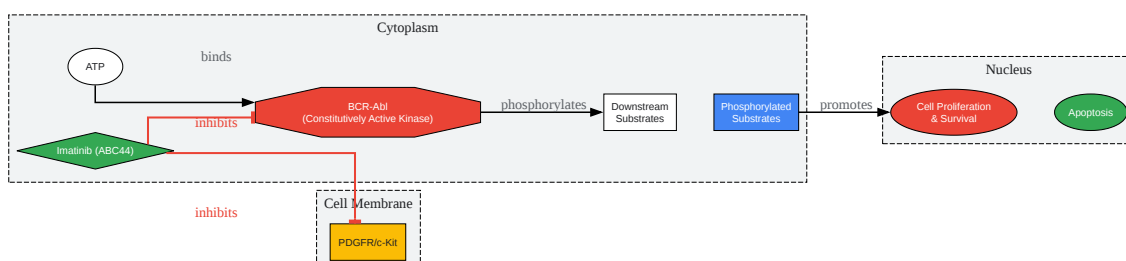
Target Selectivity and Potency

Imatinib exhibits high affinity for the ATP-binding site of specific tyrosine kinases, preventing their catalytic activity. The table below lists the half-maximal inhibitory concentrations (IC₅₀) for its primary targets.

| Target Kinase | IC ₅₀ Value | Unit | Cell Line/Assay Type |
|---------------|------------------------|------|----------------------|
| BCR-Abl | 25 - 100 | nM | Cell-based |
| c-Kit | 100 | nM | Cell-based |
| PDGFRα/β | 100 | nM | Cell-based |
| VEGFR | >1000 | nM | Biochemical |
| Src | >1000 | nM | Biochemical |

Mechanism of Action and Signaling Pathway

Imatinib's primary mechanism of action involves the inhibition of the BCR-Abl fusion protein, the hallmark of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia. By binding to the ATP pocket of the BCR-Abl kinase domain, Imatinib stabilizes the inactive conformation of the enzyme, thereby blocking the phosphorylation of downstream substrates. This action inhibits proliferative signaling and induces apoptosis in BCR-Abl-positive cancer cells.



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Caption: Imatinib (**ABC44**) inhibits BCR-Abl, blocking downstream signaling.

Key Experimental Protocols

The following sections detail standardized methodologies used to characterize the activity of Imatinib.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved FRET (TR-FRET) assay to determine the IC_{50} of a compound against a specific kinase.

Materials:

- Kinase enzyme (e.g., recombinant Abl)
- Fluorescein-labeled substrate peptide
- ATP
- Test compound (Imatinib) dilutions
- LanthaScreen™ Tb-anti-pTyr antibody (detection antibody)
- Assay buffer (HEPES, $MgCl_2$, Brij-35)
- 384-well microplate

Procedure:

- **Compound Plating:** Dispense 2.5 μ L of serially diluted Imatinib in DMSO into the microplate. Add 2.5 μ L of DMSO to control wells.
- **Kinase/Substrate Addition:** Prepare a 2X kinase/substrate solution in assay buffer. Add 5 μ L of this solution to each well.
- **Initiate Reaction:** Prepare a 2X ATP solution in assay buffer. Add 5 μ L to each well to start the kinase reaction.

- Incubation: Incubate the plate at room temperature for 60 minutes.
- Detection: Prepare a 2X detection antibody solution. Add 10 μ L to each well to stop the reaction.
- Final Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on a TR-FRET compatible plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).
- Analysis: Calculate the emission ratio (520/495) and plot against compound concentration. Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol: Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compound.

Materials:

- BCR-Abl expressing cell line (e.g., K-562)
- Complete growth medium (e.g., RPMI-1640 + 10% FBS)
- Test compound (Imatinib) dilutions
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plate

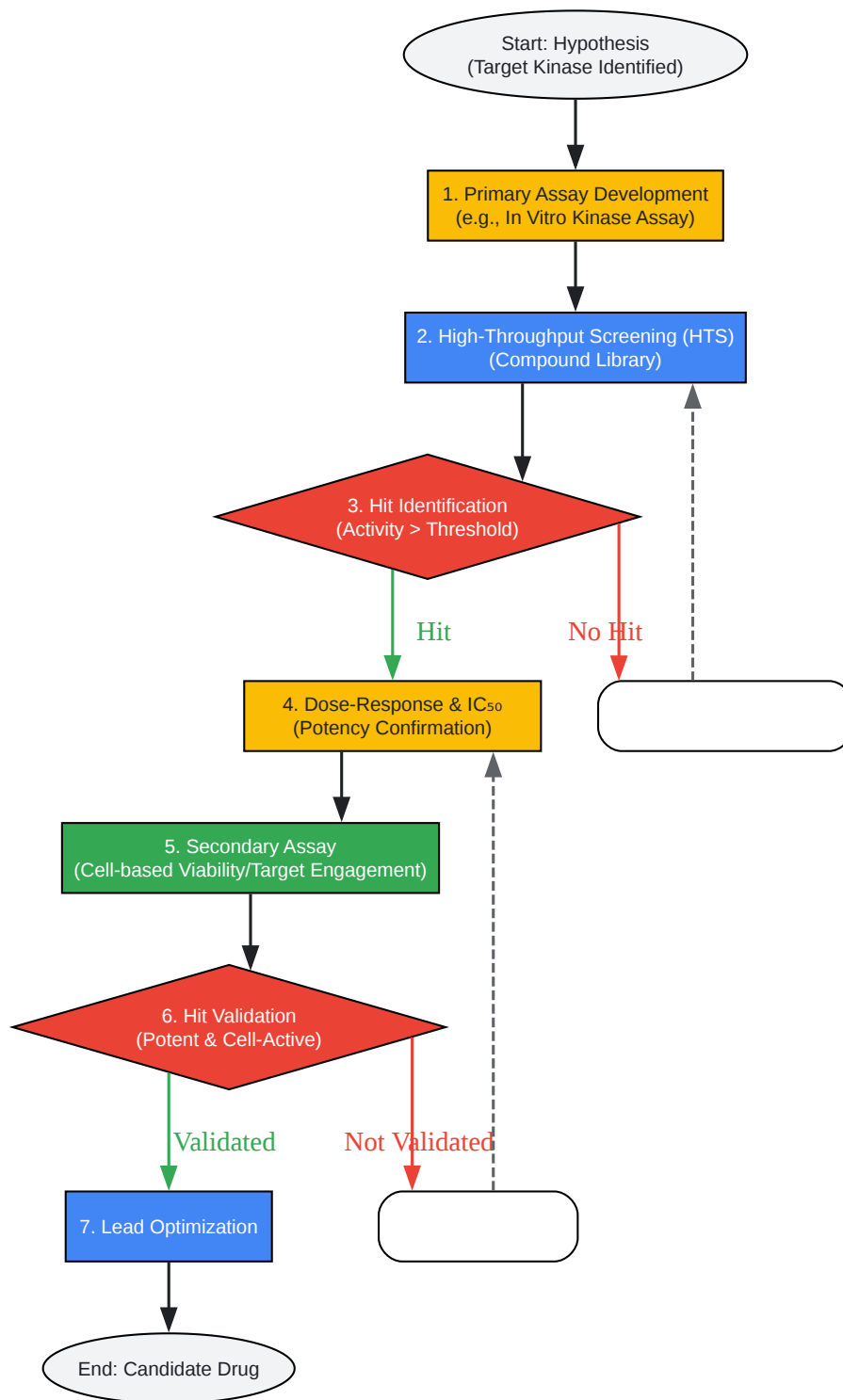
Procedure:

- Cell Seeding: Seed K-562 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of medium. Incubate for 24 hours.
- Compound Treatment: Add 100 μ L of 2X serially diluted Imatinib to the wells. Include vehicle control (DMSO) wells.

- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Formazan Crystal Formation: Incubate for 4 hours at 37°C until purple formazan crystals are visible.
- Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Analysis: Normalize the absorbance values to the vehicle control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical cell-based screening experiment to identify and validate a kinase inhibitor.



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Caption: Workflow for kinase inhibitor discovery and validation.

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